The molecular architecture of 2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine (C₁₀H₁₃N₃S, MW 207.30 g/mol) integrates two pharmacophores critical for bioactivity: a planar benzimidazole ring and a flexible thioether-linked alkylamine side chain. The benzimidazole moiety provides a hydrogen-bonding scaffold resembling purine nucleotides, enabling interactions with biological macromolecules like DNA and enzymes [5]. The thioether bridge (–S–) confers conformational flexibility and enhances membrane permeability, while the terminal primary amine (–CH₂NH₂) enables protonation, facilitating solubility and ionic interactions [8]. Key features include:
Table 1: Molecular Properties of 2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 2-((1H-Benzo[d]imidazol-2-yl)thio)propan-1-amine |
| Molecular Formula | C₁₀H₁₃N₃S |
| Molecular Weight | 207.30 g/mol |
| SMILES | CC(SC1=NC2=CC=CC=C2N1)CN |
| Topological Polar Surface Area | 54.7 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Benzimidazole-thioether hybrids evolved from early antifungal agents (e.g., chlormidazole) and proton-pump inhibitors (e.g., omeprazole). The integration of thioethers emerged as a strategy to optimize pharmacokinetics:
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0